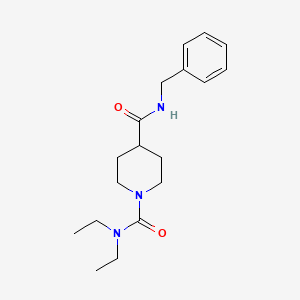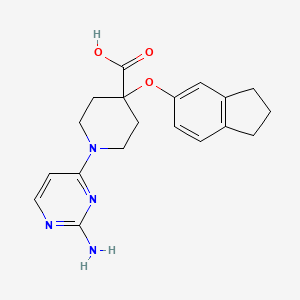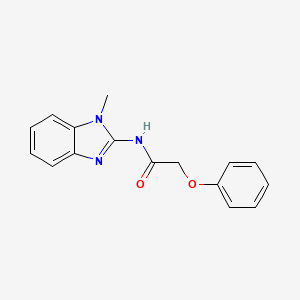![molecular formula C20H18BrNO3 B5401070 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol, also known as BE-3, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound inhibits topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death. In neurodegenerative diseases, this compound inhibits oxidative stress and inflammation, which are known to contribute to neuronal damage. In antimicrobial activity, this compound inhibits the growth of bacterial strains by interfering with their metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in neurodegenerative diseases, and antimicrobial activity against certain bacterial strains. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
One advantage of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, a limitation of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
For 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol research include further investigation of its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, the development of more potent and selective derivatives of this compound may lead to improved therapeutic outcomes. Finally, the exploration of novel synthetic routes and modifications of the this compound structure may lead to the discovery of new compounds with even greater potential for scientific research.
合成方法
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromoacetate, followed by the reaction with 2-amino-4-ethoxyphenol and 8-hydroxyquinoline. The final product is obtained through purification and isolation steps.
科学研究应用
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to induce cell death in cancer cells through the inhibition of topoisomerase II. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects through the inhibition of oxidative stress and inflammation. In antimicrobial activity, this compound has been shown to have inhibitory effects on the growth of certain bacterial strains.
属性
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-3-25-19-11-14(16(21)12-18(19)24-2)8-10-15-9-7-13-5-4-6-17(23)20(13)22-15/h4-12,23H,3H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYWMQPWXNITBU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)

